1,1-Propanediamine

Description

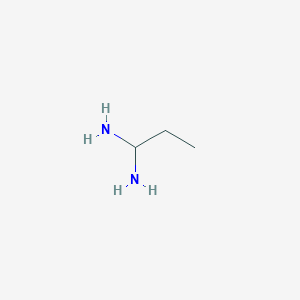

Structure

3D Structure

Properties

CAS No. |

915101-22-3 |

|---|---|

Molecular Formula |

C3H10N2 |

Molecular Weight |

74.13 g/mol |

IUPAC Name |

propane-1,1-diamine |

InChI |

InChI=1S/C3H10N2/c1-2-3(4)5/h3H,2,4-5H2,1H3 |

InChI Key |

GGHDAUPFEBTORZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Propanediamine and Its Derivatives

Catalytic Approaches to 1,1-Propanediamine Synthesis

Catalytic methods play a crucial role in the efficient and selective formation of carbon-nitrogen bonds, which are central to the synthesis of diamines.

Homogeneous Catalysis in Carbon-Nitrogen Bond Formation

Homogeneous catalysis offers precise control over reaction pathways, often leading to high selectivity and yield in C-N bond formation. The enantioselective preparation of geminal diamines has been achieved through multicomponent catalytic cascade reactions. For instance, a chiral calcium VAPOL phosphate (B84403) catalyst has been successfully employed in a double asymmetric cascade reaction to synthesize chlorinated oxindoles and C-N aminals (a type of geminal diamine). acs.org This reaction proceeds under mild conditions, typically at room temperature, with a relatively low catalyst loading of 2.5 mol%, demonstrating high enantioselectivity. acs.org

The cooperative action of primary and tertiary amine groups in 1,3-diamine derivatives has also been explored in asymmetric Mannich reactions, highlighting the potential for similar cooperative catalysis in the formation of geminal diamines, where the primary amine forms an enamine intermediate and the tertiary amine acts as an acid to interact with electrophiles. nii.ac.jpacs.org

Heterogeneous Catalytic Pathways

Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. While direct examples for this compound are limited, the broader field of geminal diamine synthesis has seen advancements. A transition metal/photocatalyst-free strategy for the synthesis of geminal diamines has been developed, utilizing a sandwich-like photoactive donor–acceptor–donor complex. rsc.org This approach is notable for its high atom economy, broad substrate applicability, and good functional group tolerance, aligning with principles of sustainable chemistry. rsc.org

Multi-Component Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single pot. The catalytic double asymmetric cascade reaction mentioned previously, which yields C-N aminals (geminal diamines), is a prime example of an MCR applied to this class of compounds. acs.org This transformation is characterized by high step and atom economy, utilizing readily available starting materials and exhibiting good functional group tolerance. acs.org

Another approach involves the catalytic asymmetric aza-Friedel–Crafts reaction, where novel pyrrolinone ketimines react with phenolic compounds under the catalysis of chiral phosphoric acid. rsc.org This method successfully constructs various functionalized pyrrolinone derivatives containing a geminal diamine core in high yields (up to 99%) and with excellent enantioselectivities (up to 99% ee). rsc.org This demonstrates the utility of MCRs in generating complex structures incorporating the geminal diamine motif.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and other diamines aims to minimize environmental impact and maximize resource efficiency. The transition metal/photocatalyst-free synthesis of geminal diamines exemplifies this, offering high atom economy and avoiding the use of hazardous transition metals. rsc.org

While specifically for 1,3-propanediamine, a green and sustainable multi-enzyme cascade pathway has been designed for its biosynthesis from crude glycerol (B35011) in vitro. rsc.orgrsc.org This enzymatic approach significantly reduces energy consumption, minimizes by-product formation, and lessens waste pollution compared to conventional methods that often involve high temperatures, high pressures, and toxic substrates like acrylonitrile. rsc.org The success of such biocatalytic routes for related diamines suggests a promising direction for the green synthesis of this compound, emphasizing the use of renewable resources and cleaner processes.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic pathways and designing new catalysts. For the synthesis of geminal diamines via photoinduced amidation of C(sp³)–H bonds, an unusual sandwich-like ternary donor–acceptor–donor complex, formed through π–π stacking and base action, has been proposed as the key photosensitive species. rsc.org This mechanistic insight helps explain the efficiency and selectivity of this transition metal/photocatalyst-free method.

In the context of catalytic asymmetric syntheses, mechanistic investigations often reveal the intricate interplay between the substrate, chiral catalyst, and nucleophile, involving complex hydrogen-bonding networks. frontiersin.org For instance, in the catalytic asymmetric aza-Friedel–Crafts reaction yielding geminal diamine cores, the chiral phosphoric acid catalyst facilitates the reaction, indicating a detailed understanding of the catalytic cycle and stereocontrol. rsc.org

Furthermore, general mechanisms for amine formation, such as reductive amination, involve a three-step process: alcohol dehydrogenation to aldehydes or ketones, reaction with ammonia (B1221849) to form imines, and subsequent hydrogenation of imines to yield amines. google.com While this mechanism is described for 1,2-propanediamine synthesis from isopropanolamine, the formation of imine or Schiff base intermediates through the nucleophilic attack of an amine on a carbonyl carbon, followed by water elimination, is a common mechanistic step in the synthesis of various diamines, including potentially this compound precursors. ontosight.ai

Reactivity and Reaction Mechanisms of 1,1 Propanediamine

Condensation Reactions with Carbonyl Compounds

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines. For a diamine like 1,1-Propanediamine, the presence of two amino groups suggests the potential for forming mono- or bis-condensation products. However, the geminal arrangement might lead to complexities, such as the formation of unstable intermediates or preferential cyclization if the geometry allows.

In general, the reaction between a primary amine and a carbonyl compound proceeds via nucleophilic addition of the amine nitrogen to the carbonyl carbon, followed by elimination of water to form an imine (also known as a Schiff base) tsijournals.comnih.gov. This reaction is typically acid-catalyzed and often carried out under reflux conditions in a suitable solvent, sometimes with a catalytic amount of glacial acetic acid researchgate.net.

For this compound, the formation of a monomine would involve one amino group reacting with a carbonyl compound. The second amino group, being on the same carbon, could potentially influence the reactivity of the first or participate in further reactions. The formation of a bis-imine (a di-Schiff base) would require both amino groups to react with two equivalents of a carbonyl compound. However, specific experimental details or research findings on the formation of imines or Schiff bases directly from this compound were not found in the surveyed literature. The stability of such geminal diamine-derived imines would be a critical factor.

Diamines are known building blocks for the synthesis of heterocyclic compounds, particularly when reacted with dicarbonyl compounds or other bifunctional electrophiles wikipedia.orgacs.orgrsc.org. The formation of cyclic systems typically involves the reaction of both amino groups with appropriate electrophilic centers. For instance, 1,3-diamines are well-known to form six-membered heterocyclic rings (e.g., pyrimidines, diazaphosphinines) acs.orgclockss.org.

For this compound, cyclization would theoretically lead to rings where the two nitrogen atoms are geminal. Such ring systems (e.g., 1,1-diaza-substituted rings) are less common and might be subject to significant ring strain or synthetic challenges compared to more widely studied heterocyclic systems derived from 1,2- or 1,3-diamines. Specific examples of cyclization reactions leading to heterocyclic systems directly involving this compound were not identified in the literature.

Formation of Imines and Schiff Bases

Nucleophilic Reactivity of Amino Groups in this compound

The amino groups (-NH2) in this compound are primary amines, which are inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows them to attack electron-deficient centers. Amines can participate in nucleophilic substitution reactions, enabling the introduction of various substituents smolecule.comcymitquimica.comcymitquimica.com. They also act as bases, capable of accepting protons. The presence of two such groups on the same carbon in this compound would mean two potential nucleophilic sites, although their proximity could lead to cooperative or competitive effects. No specific research findings detailing the nucleophilic reactivity of this compound were found.

Electrophilic Transformations Involving this compound

While this compound itself is a nucleophile, it can be involved in transformations where it reacts with electrophiles. Common electrophilic transformations involving amines include alkylation (reaction with alkyl halides), acylation (reaction with acyl chlorides or anhydrides), and reactions with strong acids (protonation) libretexts.org. The nitrogen atoms in this compound can be attacked by electrophilic species, leading to the formation of new N-C or N-X bonds. However, specific studies or detailed research findings on electrophilic transformations directly involving this compound were not identified in the reviewed literature.

Kinetics and Thermodynamics of this compound Reactions

Understanding the kinetics (reaction rates) and thermodynamics (energy changes and equilibrium) of chemical reactions is crucial for predicting their feasibility, optimizing conditions, and elucidating mechanisms. For diamines in general, kinetic and thermodynamic studies often involve parameters such as rate constants, activation energies (ΔH‡), and equilibrium constants (K) or pKa values for protonation/deprotonation eurjchem.comrsc.orgoup.comrsc.org.

Despite the importance of such data, specific kinetic and thermodynamic studies for reactions involving this compound were not found in the current literature search. Studies on related diamines, such as 1,3-propanediamine, have explored their oxidation kinetics and thermodynamic parameters in complex formation eurjchem.comrsc.orgoup.comwhiterose.ac.uk. However, direct extrapolation of these findings to this compound would be speculative given the significant structural difference of the geminal amino groups. Therefore, specific data tables or detailed research findings on the kinetics and thermodynamics of this compound reactions cannot be provided based on the available information.

Coordination Chemistry of 1,1 Propanediamine

Ligand Design and Chelation Properties of 1,1-Propanediamine

The ligand design of this compound is characterized by its geminal diamine structure, which dictates its bidentate chelating ability. When this compound coordinates to a metal ion, it forms a four-membered chelate ring (M-N-C-N). This ring size is associated with higher ring strain compared to the five-membered rings formed by 1,2-diamines like ethylenediamine (B42938) or 1,2-propanediamine, and six-membered rings formed by 1,3-diamines like 1,3-propanediamine rsc.org. The stability of chelate complexes is generally influenced by the size of the chelate ring, with five- and six-membered rings typically being more favored due to lower strain .

Synthesis and Structural Elucidation of Metal Complexes with this compound

Transition metal complexes with diamine ligands are widely studied due to their diverse applications in catalysis, materials science, and biological systems wayne.educhemimpex.comontosight.airsc.org. While specific detailed research findings for this compound transition metal complexes are less commonly reported compared to its isomers like 1,2-propanediamine or 1,3-propanediamine, general principles can be inferred.

For instance, 1,2-propanediamine (pn) and 1,3-propanediamine (tn) are well-known bidentate ligands forming five- and six-membered chelate rings, respectively. Complexes with these ligands often exhibit square planar (e.g., some Cu(II) and Pd(II) complexes) or octahedral geometries (e.g., Co(III), Ni(II), Cr(III) complexes) wayne.edubohrium.comontosight.aitandfonline.comresearchgate.net. The formation of a four-membered ring by this compound would likely induce significant strain, potentially favoring distorted geometries or influencing the number of ligands coordinated.

For example, studies on cobalt(III) complexes with 1,1-dimethylethylenediamine (1,1-dmen), a related geminal diamine, have shown octahedral geometry, with specific Co-N bond lengths reported (e.g., 1.945-1.954 Å) researchgate.net. This suggests that despite the geminal nature, octahedral coordination can be achieved, possibly with distortions to accommodate the ligand's geometry.

Table 1: Examples of Coordination Geometries for Diamine Ligands (General)

| Ligand Type | Typical Chelate Ring Size | Common Coordination Geometries | Example Metal Ions |

| 1,2-Diamines (e.g., en, pn) | 5-membered | Square Planar, Octahedral | Ni(II), Cu(II), Co(III), Cr(III), Pt(II), Pd(II) wayne.edubohrium.comontosight.aitandfonline.com |

| 1,3-Diamines (e.g., tn) | 6-membered | Octahedral, Square Planar | Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), Hg(II), Mn(II), Ru(III), Rh(III), Pt(IV), Ir(IV) bohrium.comtandfonline.com |

| 1,1-Diamines (e.g., this compound) | 4-membered | Distorted geometries, potentially tetrahedral or highly distorted square planar/octahedral to relieve strain. | (Inferred, based on ring strain) |

The coordination chemistry of main group metals with diamine ligands is also of interest, though often less extensively studied than transition metals. Main group metals, particularly those with higher charge densities or larger ionic radii, can also form complexes with diamines. For instance, studies have shown that 1,3-propanediamine can form complexes with main group metals like cadmium(II) and mercury(II) tandfonline.comacs.org. These complexes can exhibit various geometries, including tetrahedral tandfonline.com. The ability of this compound to coordinate to main group metals would similarly depend on factors such as the metal's Lewis acidity, ionic size, and the ability of the metal to accommodate the strained four-membered chelate ring.

Transition Metal Complexes

Stereochemical Aspects of this compound Coordination Compounds

The stereochemical aspects of coordination compounds are crucial for understanding their properties and reactivity. For this compound, the primary stereochemical consideration arises from the formation of the four-membered chelate ring. Unlike 1,2-propanediamine, which is a chiral ligand and can lead to stereoselective complex formation (e.g., in tris-1,2-propanediamine cobalt(III) complexes where specific enantiomers are preferred) rsc.orgacs.org, this compound itself does not possess a chiral center due to the two identical amino groups attached to the same carbon.

Supramolecular Assembly Driven by this compound Metal Complexes

Metal complexes, including those formed with diamines, can serve as building blocks for the construction of larger supramolecular assemblies mdpi.comnih.govshahucollegelatur.org.in. This self-assembly is driven by various non-covalent interactions, such as hydrogen bonding, π-π stacking, and additional metal-ligand interactions beyond the primary coordination sphere nih.gov.

While direct examples of supramolecular assembly specifically driven by this compound metal complexes are not widely detailed in general literature, the principles observed for other diamine complexes, particularly 1,3-propanediamine and its derivatives, can be extrapolated. For instance, metal complexes of 1,3-propanediamine can form 1D chains, 2D sheets, and 3D networks through hydrogen bonding interactions involving coordinated/uncoordinated hydroxyl groups or amino groups and counterions like nitrate (B79036) mdpi.comscielo.br. Schiff base metal complexes derived from diamines can also form supramolecular architectures through O-H...N and N-H...O hydrogen bonds shahucollegelatur.org.in.

The presence of primary amine groups in this compound, even when coordinated, leaves N-H protons available for hydrogen bonding interactions. These interactions, combined with the geometry imposed by the chelate ring, could potentially facilitate the formation of extended supramolecular structures such as 1D coordination polymers or 2D/3D networks, depending on the counterions and other ligands present in the coordination sphere. The design of these assemblies often relies on the symmetry and number of binding sites available on the metal-containing subunits nih.gov.

Applications of 1,1 Propanediamine in Polymer Science

Monomer in the Synthesis of Advanced Polymeric Materials

The role of diamines as monomers in polymer synthesis is well-established, particularly in the formation of step-growth polymers. For 1,1-Propanediamine, specific instances of its direct use as a monomer in the synthesis of advanced polymeric materials are not extensively reported in the available literature.

Polyureas and polyurethanes are typically formed through the reaction of isocyanates with amines (for polyureas) or polyols (for polyurethanes), often with the inclusion of chain extenders like diamines fishersci.fi. While various diamines, including isomers of propanediamine, are employed in the synthesis of these versatile materials to influence properties such as mechanical strength and thermal stability fishersci.fi, direct evidence or detailed research on the incorporation of this compound into polyureas or polyurethanes is not extensively documented in the available scientific literature.

Polycondensation Reactions for Polyamides and Polyimides

Influence of this compound on Polymer Architecture and Network Formation

The architecture and network formation of polymers are significantly influenced by the functionality and spatial arrangement of monomers. Diamines, especially those with multiple reactive sites or specific chain lengths, can act as crosslinking agents, affecting properties such as crosslink density and mechanical performance fishersci.fi. Given the geminal arrangement of its amine groups, this compound could theoretically behave differently in network formation compared to its isomers, potentially leading to unique local chain environments or crosslink structures. However, specific studies detailing the influence of this compound on polymer architecture or its role in network formation are not widely reported in the current literature.

Controlled Polymerization Techniques Utilizing this compound Derivatives

Controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights, narrow dispersities, and complex architectures. These techniques often utilize specific initiators or chain transfer agents, sometimes derived from amines. While derivatives of various amines are explored in these advanced polymerization methods, specific research on the utilization of this compound derivatives in controlled polymerization techniques is not extensively documented in the available scientific literature.

Post-Polymerization Modification Strategies for this compound-Based Polymers

Post-polymerization modification involves chemically altering pre-formed polymers to introduce new functionalities or properties. This approach is particularly useful for incorporating functionalities that might be incompatible with the initial polymerization process. If polymers were to be synthesized using this compound (or its derivatives) as a monomer, the remaining or incorporated amine functionalities could potentially serve as sites for subsequent chemical modifications. However, specific post-polymerization modification strategies applied to polymers explicitly based on this compound are not extensively detailed in the available literature. Research in this area would likely depend on the initial successful synthesis and characterization of this compound-based polymers.

Catalytic Roles of 1,1 Propanediamine and Its Derivatives

Organocatalysis Mediated by 1,1-Propanediamine Scaffolds

Organocatalysis, which employs small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-catalyzed processes. Diamines, due to their basic nitrogen atoms, can play crucial roles in activating substrates through various mechanisms, such as enamine, iminium, or hydrogen-bonding catalysis.

Asymmetric Organocatalysis

Enantioselective Transformations

Enantioselective transformations are critical for producing single enantiomer compounds, particularly in pharmaceutical and agrochemical industries. While 1,3-propanediamine derivatives have been explored for enantioselective desymmetrization reactions, enabling access to enantioenriched 1,3-diamines researchgate.netsci-hub.seacs.org, and 1,2-propanediamine derivatives have been utilized in the enantioselective Strecker reaction for the synthesis of α-amino acids and chiral diamines nih.gov, there is no significant body of work detailing the use of this compound in such enantioselective transformations. The design of these catalysts often relies on the specific spatial arrangement and flexibility offered by the diamine backbone, which varies significantly between isomers.

Ligand in Metal-Catalyzed Organic Transformations

Diamines frequently serve as chelating ligands in transition metal complexes, influencing the reactivity, selectivity, and stability of the metal catalyst. The coordination of diamines to metal centers can create well-defined active sites, crucial for mediating various organic reactions.

Hydrogenation and Dehydrogenation Reactions

Metal complexes containing diamine ligands are well-known for their utility in hydrogenation and dehydrogenation reactions. For example, 1,2-propanediamine and its derivatives have been employed as ligands in rhodium(I) complexes for the stereoselective hydrogenation of α-acylaminoacrylic acids, with the optical yields and absolute configurations of products depending on the diphosphine ligands core.ac.uk. Ruthenium(0) complexes incorporating diaminopropane (B31400) (DAP) ligands have been reported as efficient catalysts in dehydrogenation reactions of alkaline aqueous methanol, and also as hydrogenation catalysts for aldehydes, ketones, imines, and esters researchgate.net. Palladium complexes with 1,2-propanediamine ligands have also shown catalytic properties in hydrogenation reactions researchgate.net. Despite these applications of propanediamine isomers, specific instances of this compound acting as a ligand in metal-catalyzed hydrogenation or dehydrogenation reactions are not prominently featured in the literature.

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are fundamental tools for carbon-carbon bond formation in organic synthesis. Palladium complexes, often stabilized by diamine ligands, are widely used in these transformations. For instance, Schiff base ligands derived from 2,2-dimethyl-1,3-propanediamine (B1293695) have been used to prepare palladium(II) complexes that act as efficient homogeneous catalysts for Heck and Suzuki reactions mdpi.comanalis.com.my. Copper-catalyzed cross-coupling reactions have also utilized 1,3-diaminopropane (B46017) as a ligand, influencing reaction yields beilstein-journals.orgresearchgate.net. While diamines are integral to the design of many cross-coupling catalysts, specific reports on this compound serving as a ligand in these reactions are not evident.

Biomimetic Catalysis Inspired by this compound Analogues

Biomimetic catalysis involves designing synthetic catalysts that mimic the efficiency and selectivity of natural enzymes. Diamine scaffolds, particularly those found in Schiff base ligands, are often employed to construct metal complexes that model the active sites of metalloenzymes.

For example, copper(II) complexes based on a 1,3-propanediamine backbone have been investigated as biomimetic catalysts for catechol oxidase activity core.ac.uknih.gov. Similarly, manganese(III) complexes incorporating Schiff base ligands derived from 1,2-propanediamine and 1,3-propanediamine have been reported as biomimetic catalysts for the oxidation of lignin (B12514952) model compounds mdpi.com. Nickel(II) complexes with ligands like N-α-methylsalicylidene-N'-3-methoxysalicylidene-1,3-propanediamine have exhibited biomimetic catalytic oxidase activities acs.org. While these studies highlight the potential of propanediamine isomers in biomimetic systems, specific research on this compound in biomimetic catalysis is not widely reported. The unique structural characteristics of this compound, with both amine groups on the same carbon atom, may present distinct challenges or opportunities for coordination and biomimicry that have yet to be extensively explored.

Design of Heterogeneous Catalysts Featuring this compound Moieties

The design of heterogeneous catalysts often involves the immobilization of active molecular species onto solid support materials, such as silica, polymers, or metal oxides. Amine functionalities are frequently incorporated into these supports to serve various catalytic roles, including providing basic sites for acid-base catalysis, acting as ligands for the immobilization of metal complexes, or functioning as chiral auxiliaries in asymmetric transformations. This approach offers advantages such as ease of catalyst separation from reaction mixtures, enhanced reusability, and potential for continuous flow processes.

Despite the widespread exploration of amine-functionalized materials in heterogeneous catalysis, a comprehensive review of current scientific literature indicates a notable absence of reported studies specifically detailing the design and application of heterogeneous catalysts featuring this compound moieties. While diamines, in general, are well-established components in catalyst design, research focusing on the geminal diamine structure of this compound in heterogeneous catalytic systems appears to be largely undocumented in the retrieved scientific sources.

Advanced Materials and Supramolecular Architectures Incorporating 1,1 Propanediamine

Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. These materials exhibit diverse structures and properties, making them promising for applications in gas storage, separation, catalysis, and sensing. Diamines, due to their ability to chelate metal centers, often serve as crucial organic linkers or as modifiers within MOF structures.

However, extensive searches for the direct use of 1,1-propanediamine as a building block or linker in the synthesis of Metal-Organic Frameworks (MOFs) have yielded no specific detailed research findings. The literature predominantly highlights the application of other diamine isomers, particularly 1,3-propanediamine and its derivatives (e.g., 2,2-dimethyl-1,3-propanediamine (B1293695), N,N,N',N'-Tetramethyl-1,3-propanediamine), in MOF synthesis, often for applications such as carbon dioxide capture. googleapis.comlookchem.comdss.go.thgoogle.com The unique geminal diamine structure of this compound may present synthetic challenges or lead to different coordination behaviors compared to more commonly employed diamine linkers, which could explain the limited reported research in this specific area.

Components in Covalent-Organic Frameworks (COFs)

Covalent-Organic Frameworks (COFs) are another class of crystalline porous materials formed by linking organic building blocks through strong covalent bonds. Similar to MOFs, COFs offer high porosity, large surface areas, and tunable structures, making them attractive for various applications including gas storage, catalysis, and optoelectronics. Organic amines are frequently employed as monomers in the synthesis of COFs, particularly in imine-linked COFs, where the amine groups react with aldehydes to form robust covalent networks.

Role in Self-Assembled Systems and Supramolecular Gels

Self-assembled systems and supramolecular gels are fascinating materials formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, electrostatic interactions, and hydrophobic effects. These systems exhibit dynamic and reversible behavior, making them relevant for applications in drug delivery, sensing, and responsive materials. Low-molecular-weight gelators (LMWGs) often contain specific functional groups, including amine moieties, that facilitate the necessary intermolecular interactions for gel formation.

Direct evidence of this compound playing a significant role in the formation of self-assembled systems or supramolecular gels is scarce. While diamines, including 1,3-propanediamine and its derivatives, are known to participate in the self-assembly of various amphiphilic systems and the formation of supramolecular hydrogels and organogels, studies specifically involving this compound in this capacity have not been widely reported. ncats.io One older study mentions this compound in the context of a chemical reaction, but not its direct involvement in self-assembly or gelation processes. The structural characteristics of this compound, with both amine groups on the same carbon, might influence its ability to form the extended, directional non-covalent networks typically required for robust self-assembled structures and gels.

Integration into Responsive Materials and Hybrid Structures

Responsive materials are designed to change their properties in response to external stimuli, such as pH, temperature, light, or electric fields. Hybrid structures, on the other hand, combine organic and inorganic components to leverage the synergistic properties of both. Amines are frequently incorporated into these materials to impart responsiveness (e.g., pH sensitivity) or to serve as linkers between organic and inorganic components.

Specific research on the integration of this compound into responsive materials or hybrid structures is not prominently featured in the available literature. While other diamines, such as 1,2-diaminopropane (B80664) and 1,3-propanediamine derivatives, have been explored in the context of hybrid perovskite materials and other inorganic-organic hybrid composites, direct applications of this compound in these fields are not widely documented. The limited reported applications of this compound in advanced materials suggest that its unique structural features may either pose challenges for its incorporation into such systems or that its potential in these areas remains largely unexplored.

Computational and Advanced Spectroscopic Investigations of 1,1 Propanediamine

Quantum Chemical Calculations: DFT Studies and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) studies and ab initio methods, are indispensable tools for understanding the electronic structure, stability, and reactivity of molecules like 1,3-propanediamine. These methods allow for the prediction of molecular geometries, energy landscapes, and reaction pathways.

Conformational analysis of 1,3-propanediamine using DFT has revealed a complex energy landscape with multiple stable conformers. Studies employing functionals such as mPW1PW and basis sets like 6-31G* have identified several low-energy geometries for 1,3-diaminopropane (B46017) in different phases rsc.orgresearchgate.netuc.ptstfc.ac.uk. For the gaseous phase and carbon tetrachloride (CCl4) solution, the most stable geometries were calculated to be GGG′G and TG′GG′ rsc.orgresearchgate.netuc.pt. In contrast, for the condensed phase and aqueous solution, TTTT, TGTT, and TTTG conformers were found to be most stable rsc.orgresearchgate.netuc.pt.

The relative populations of these conformers are often very similar, indicating that experimental spectra typically reflect a mixture of species rsc.orgresearchgate.netuc.pt. Intramolecular effects, including steric, inductive, mesomeric, hyperconjugative, and hydrogen bonding interactions, significantly influence the conformational stability stfc.ac.uk. For 1,3-diaminopropane, entropic interactions are particularly important stfc.ac.uk. For instance, the GGG′G (28%) and TG′GG′ (20%) conformers are highly populated in the gas phase, capable of forming intramolecular N-H···N hydrogen bonds stfc.ac.uk.

The following table summarizes representative conformational energy differences and populations for 1,3-propanediamine conformers, as derived from DFT calculations (Note: This table is a representation of data that would ideally be interactive in a digital format).

Table 1: Representative Conformational Data for 1,3-Propanediamine (Gas Phase, DFT)

| Conformer | Relative Energy (kJ/mol) | Population at 298.15 K (%) | Key Dihedral Angles (N-C-C-N) | Intramolecular H-bond |

| GGG′G | 0.0 | 28.0 stfc.ac.uk | Gauche, Gauche, Gauche | Yes |

| TG′GG′ | ~0.5 | 20.0 stfc.ac.uk | Trans, Gauche, Gauche, Gauche | Yes |

| TTTT | ~2.0 | <7.0 stfc.ac.uk | Trans, Trans, Trans, Trans | No |

| TGTT | ~2.5 | <7.0 stfc.ac.uk | Trans, Gauche, Trans, Trans | No |

| TTTG | ~3.0 | <7.0 stfc.ac.uk | Trans, Trans, Trans, Gauche | No |

Quantum chemical calculations are also employed to predict the reactivity of 1,3-propanediamine and to elucidate transition states in its reactions. DFT calculations can model potential energy surfaces to understand differences in reactivity, for example, in the context of carbene-forming reactions involving diamines nih.gov. For related compounds like N-methyl-1,3-propanediamine, ab initio calculations have been used to predict the fraction of N-H abstraction in reactions with OH radicals, indicating the dominance of this channel whiterose.ac.uk. Transition states, representing energy maxima along a reaction pathway, are crucial for determining reaction rates and mechanisms whiterose.ac.uk. The energy profiles derived from these calculations help in understanding the kinetic favorability of different reaction channels.

Conformational Analysis and Energetics

Molecular Dynamics Simulations of 1,3-Propanediamine Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions mdpi.comnih.gov. While direct MD simulations focusing solely on the internal dynamics of isolated 1,3-propanediamine are less common in the provided search results, its interactions within larger systems or as a ligand have been investigated.

For instance, 1,3-diaminopropane has been studied as a counterion in molecular dynamics simulations of DNA, revealing its influence on DNA structure through the formation of direct contacts oup.com. MD simulations are instrumental in understanding how molecules interact with their environment, such as solvents or other biomolecules, by calculating forces between atoms and tracking their movements over time nih.govnih.gov. These simulations can provide insights into hydrogen bonding networks, solvation effects, and the dynamics of molecular recognition nih.govresearchgate.net.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for probing the conformational dynamics of molecules in solution, providing atomic-level, site-specific information mdpi.comcopernicus.orgnih.gov. NMR signals, including chemical shifts, J-coupling constants, and NOEs (Nuclear Overhauser Enhancements), are sensitive to the local electronic environment and spatial proximity of nuclei, making them invaluable for structural elucidation and the study of molecular flexibility mdpi.comcopernicus.orgnih.gov.

In the context of 1,3-propanediamine, high-resolution NMR has been utilized, for example, when it serves as a "spacer" in bivalent NOP receptor antagonists researchgate.net. The technique can reveal conformational preferences and rotational energy barriers copernicus.org. Changes in NMR signal line shapes can indicate exchange dynamics, with sharp signals suggesting either a dominant pre-organized conformation or fast equilibrium exchange between rotational isomers copernicus.org. Comparisons between experimental and computed NMR parameters can identify the relative populations of conformers in solution copernicus.org. For molecules undergoing intermolecular processes like proton exchange, as seen in amines, the modulation of spin-spin coupling can be observed, with heating or the presence of water facilitating exchange and leading to signal decoupling ucl.ac.uk.

Vibrational Spectroscopy (IR, Raman) for Structural Insight

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides unique insights into the molecular structure and bonding of 1,3-propanediamine by analyzing its characteristic vibrational modes rsc.orgresearchgate.netuc.ptstfc.ac.ukedinst.comlibretexts.orgacs.orgnih.govmjcce.org.mk. These techniques are complementary, as they adhere to different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability edinst.comacs.org.

Extensive vibrational and conformational analyses of 1,3-diaminopropane have been reported using Fourier Transform Infrared (FTIR), Raman, and inelastic neutron scattering (INS) spectroscopies, often coupled with DFT calculations rsc.orgresearchgate.netuc.ptstfc.ac.uk. These studies allow for the assignment of experimental vibrational bands to specific molecular motions and conformers rsc.orgresearchgate.netuc.pt. For instance, the vibrational data for 1,3-diaminopropane in its pure form (unprotonated, N-deuterated, N-ionized) and in solutions (e.g., water, CCl4) have been assigned by correlating experimental results with theoretical predictions rsc.orgresearchgate.netuc.pt. The presence of a mixture of conformers in the sample is reflected in the experimental spectra due to their similar relative populations rsc.orgresearchgate.netuc.pt. Vibrational spectroscopy is particularly powerful for identifying functional groups and providing a unique "fingerprint" spectrum for a given molecule libretexts.org.

Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds and to provide structural information through their fragmentation patterns msu.edulibretexts.org. For 1,3-propanediamine, MS can be applied to understand its characteristic fragmentation pathways and, in conjunction with tandem MS (MS/MS or MSn), to differentiate it from isomeric compounds.

In MS, molecular ions are generated and then fragmented, with the resulting charged fragments detected msu.edulibretexts.org. The pattern of these fragments is unique to a compound's structure msu.edulibretexts.org. 1,3-Diaminopropane has been investigated in studies involving metal complexation, where it served as a ligand to study the fragmentation of other molecules, such as N-acetyl-α-D-neuraminic acid, using tandem mass spectrometry . These studies reveal how specific bonds cleave, leading to characteristic fragment ions . Collision-Induced Dissociation (CID) experiments are particularly useful for obtaining detailed structural information and for distinguishing between isomers that may have the same molecular weight but different connectivity or arrangement of atoms researchgate.netlcms.cz. The ability to differentiate isomers is crucial in complex mixtures, and techniques like MSn fragmentation, CID, and even Ultraviolet Photodissociation (UVPD) can yield diagnostic fragments for structurally similar isomers lcms.cz.

Emerging Research Directions and Future Perspectives for 1,1 Propanediamine

Exploration in Novel Reaction Domains

Research into novel reaction domains for 1,1-Propanediamine is currently limited. While diamines, in general, are widely employed as nucleophiles, ligands, and building blocks in organic synthesis and catalysis, the geminal arrangement in this compound suggests a different reactivity profile. The close proximity of the two amino groups could lead to unique intramolecular reactions or highly strained intermediates.

Potential Research Avenues:

Intramolecular Cyclization Reactions: The geminal diamine structure might facilitate novel cyclization pathways, potentially leading to the formation of highly substituted or unusual heterocyclic compounds.

Highly Selective Catalysis: If stabilized through appropriate derivatization or coordination, this compound could potentially act as a unique chiral ligand in asymmetric catalysis, offering distinct selectivity compared to other diamines due to its constrained geometry.

Reactivity as a Masked Carbonyl Equivalent: Geminal diamines can sometimes be hydrolyzed to carbonyl compounds. Exploring reactions where this compound acts as a masked propionaldehyde (B47417) equivalent in situ, releasing the aldehyde upon demand, could open new synthetic strategies.

However, the inherent instability or high reactivity of this compound itself might pose challenges for its direct use in many catalytic cycles or as a stable reagent. Most reported novel reactions involving diamines tend to focus on 1,3-diamines, which are more common and stable mdpi.comwiley-vch.defrontiersin.orggrowingscience.com.

Sustainable Applications and Circular Economy Integration

Potential Research Avenues:

Green Synthesis Pathways: Developing environmentally friendly synthetic routes to this compound, perhaps through biocatalysis or atom-economical reactions, would be a foundational step for its sustainable integration.

Degradable Polymer Precursor: If stable derivatives can be formed, this compound might serve as a monomer for novel degradable polymers, contributing to circular economy principles by designing materials with end-of-life considerations.

CO2 Capture and Conversion: Amines are known for CO2 capture. The unique electronic and steric properties of this compound could be theoretically investigated for its CO2 absorption capacity and reversibility, although its stability under such conditions would be a primary concern.

Currently, the focus in sustainable chemistry involving diamines is predominantly on more common and stable isomers like 1,3-diaminopropane (B46017), which finds applications as a sustainable feedstock pmarketresearch.com.

Advanced Functional Material Design Based on this compound

The design of advanced functional materials incorporating this compound is an area with theoretical potential but limited practical realization. Diamines are crucial building blocks for various functional materials, including polymers, coordination polymers, and metal-organic frameworks (MOFs) acs.orgchalmers.sersc.org. The geminal nature of this compound would impart distinct structural and electronic properties to any resulting material.

Potential Research Avenues:

Unique Ligand for Coordination Complexes: The two amino groups on the same carbon could act as a chelating ligand, forming highly specific and potentially strained coordination complexes with metal ions. These complexes might exhibit novel catalytic, magnetic, or optical properties.

Precursor for Highly Branched or Dendritic Structures: If appropriately functionalized, this compound could serve as a core for synthesizing highly branched polymers or dendrimers, potentially leading to materials with tailored rheological properties, drug delivery capabilities, or sensing applications.

Surface Modification Agents: Derivatives of this compound might be explored for surface functionalization, where the geminal amino groups could offer unique anchoring or cross-linking capabilities.

The challenges here lie in the potential instability of the geminal diamine linkage under typical material synthesis conditions, which often involve elevated temperatures or harsh chemical environments. Most reported functional materials utilize more robust diamine structures acs.orgchalmers.sersc.orgkaust.edu.sa.

Theoretical Predictions Guiding Experimental Innovation

Theoretical chemistry, including computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers a powerful tool to predict the properties, reactivity, and stability of compounds before experimental synthesis. For this compound, theoretical predictions could be crucial in guiding future experimental innovation, especially given the scarcity of current empirical data.

Potential Theoretical Studies:

Stability and Reactivity Profiles: DFT calculations could accurately predict the thermodynamic stability of this compound and its various derivatives, as well as the energy barriers for potential decomposition pathways or rearrangement reactions.

Conformational Analysis: Understanding the preferred conformations and flexibility of this compound is essential for predicting its behavior as a ligand or building block. MD simulations could provide insights into its dynamic behavior in different environments.

Electronic Structure and Spectroscopic Properties: Computational prediction of electronic properties, such as frontier molecular orbitals, and spectroscopic data (e.g., NMR, IR) would aid in the characterization and identification of this compound and its reaction products.

Ligand Binding and Catalytic Mechanisms: For potential catalytic applications, theoretical studies could model the binding modes of this compound to metal centers and elucidate reaction mechanisms, guiding the design of more effective catalysts.

Such theoretical investigations are routinely applied to other diamines, such as 1,3-propanediamine, to understand their interactions and properties growingscience.comnih.govbohrium.comacs.orgacs.org. Applying these advanced computational techniques to this compound would be instrumental in overcoming the current experimental knowledge gap and identifying promising research avenues.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,1-propanediamine derivatives to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, inert atmospheres (e.g., nitrogen) prevent oxidation, while controlled temperatures (e.g., 40–60°C) minimize side reactions . Purification steps like column chromatography or distillation should be validated using techniques such as NMR or GC-MS to confirm purity . A comparative table of reaction conditions and yields from primary literature can guide optimization:

| Starting Material | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (NMR) |

|---|---|---|---|---|---|

| Compound A | DMF | 50 | Pd/C | 72 | >98% |

| Compound B | THF | 60 | None | 65 | 95% |

Q. What characterization techniques are essential for verifying the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic and computational methods:

- NMR Spectroscopy : Assign peaks for amine protons (δ 1.2–2.5 ppm) and carbon environments .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 102.18 for C₅H₁₄N₂) .

- X-ray Crystallography : Resolve stereochemistry using programs like WinGX .

Q. How can titration experiments with this compound be designed to study its acid-base properties?

- Methodological Answer : Use automated pH probes and computer interfaces to monitor speciation (unprotonated, monoprotonated, diprotonated states) across pH gradients . For Bronsted-Lowry analysis, titrate against HCl and compare theoretical vs. observed pKa values. Include ionic strength adjustments (e.g., NaCl) to assess its impact on speciation .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity in catalytic systems?

- Methodological Answer : Perform conformational analysis using ab initio methods (e.g., MP2/cc-pVTZ) to identify low-energy conformers. Compare computed energy barriers (kcal/mol) with experimental kinetic data to correlate conformer stability with reaction pathways . For example:

| Conformer | Relative Energy (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Gauche | 0.0 | High |

| Anti | 1.5 | Low |

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from variations in assay conditions. Standardize protocols by:

- Using identical cell lines (e.g., LNCaP prostate cancer cells) and culture conditions .

- Validating compound stability in media via HPLC .

- Reporting full experimental details (e.g., purity, solvent, exposure time) to enable replication .

Q. How can computational models predict the interaction of this compound with biomolecules?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd). For example, docking scores for this compound with SMO enzyme align with experimental inhibition data .

Data Analysis and Reproducibility

Q. How should researchers address non-reproducible results in synthesis or bioassays involving this compound?

- Methodological Answer :

- Trace Contaminants : Use high-resolution mass spectrometry to detect impurities (e.g., oxidation byproducts) .

- Environmental Factors : Document humidity, light exposure, and oxygen levels during synthesis .

- Statistical Validation : Apply ANOVA to compare batch-to-batch variability and identify outliers .

Q. What frameworks ensure rigorous documentation of this compound research for replication?

- Methodological Answer : Follow IUCr guidelines for crystallographic data and ICMJE standards for chemical reporting . Include appendices with raw data (e.g., NMR spectra, crystallographic coordinates) and step-by-step protocols . Use version-control software (e.g., Git) to track methodological revisions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.